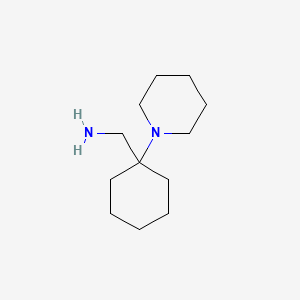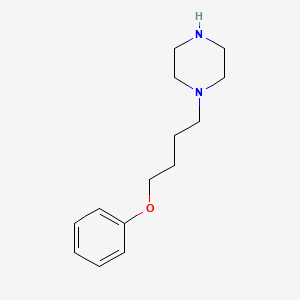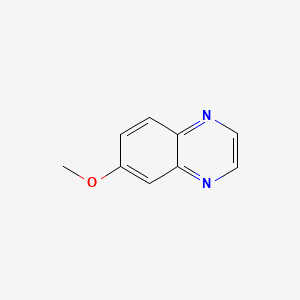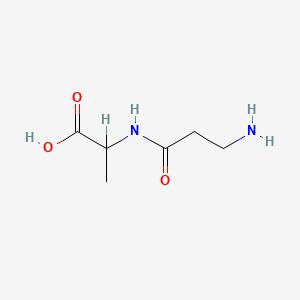
beta-alanyl-L-alanine
Übersicht
Beschreibung
Beta-alanine is a nonproteinogenic amino acid, meaning it is not incorporated into proteins during translation . It is synthesized in the liver and can be ingested in the diet through animal-based foods like beef and chicken . Once ingested, beta-alanine combines with histidine within skeletal muscle and other organs to form carnosine . Carnosine plays a significant role in maintaining the acid-base balance in skeletal muscles, the brain, and the heart .
Synthesis Analysis
Beta-alanine can be synthesized through chemical and biological methods . The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular formula of beta-alanine is C3H7NO2 . It is a white bipyramidal crystal with an odorless smell .Chemical Reactions Analysis
Beta-alanine can undergo a transamination reaction with pyruvate to form malonate-semialdehyde and L-alanine . The malonate semialdehyde can then be converted into malonate via malonate-semialdehyde dehydrogenase .Physical And Chemical Properties Analysis
Beta-alanine is a white bipyramidal crystal that is odorless . It is soluble in water and methanol, but insoluble in diethyl ether and acetone .Wissenschaftliche Forschungsanwendungen
-
Biotechnological Production
- Field : Biotechnology .
- Application : Beta-alanine has important physiological functions in the metabolism of animals, plants, and microorganisms. It is used as a precursor of many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields .
- Methods : Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food .
- Results : With the depletion of fossil fuels and concerns regarding environmental issues, biological production of beta-alanine has attracted more attention relative to chemical methods .
-
Cardiac Protection
- Field : Cardiology .
- Application : Beta-alanine is a rate-limiting precursor for synthesis of the dipeptide carnosine, which is produced within and stored in high concentrations in skeletal muscle, heart, and olfactory receptor neurons .
- Methods : Beta-alanine supplementation has been shown to boost the carnosine content of skeletal muscle .
- Results : Carnosine has versatile antioxidant activity, which can serve efficiently as an electron donor, preventing lipid peroxidation; it also quenches singlet oxygen and interacts with superoxide in a way that stabilizes it .
-
Ergogenic Aid
- Field : Sports Nutrition .
- Application : Beta-alanine ingestion is an effective way to increase the amount of carnosine in skeletal muscle and thereby indirectly increase the buffering capacity of a muscle .
- Methods : Improvements in exercise capacity have been shown at doses ranging from 3.2 to 6.4 g/day (typically split into 3–4 single doses of 0.8–1.6 g) for 4–24 weeks .
- Results : Many studies have concluded that beta-alanine supplementation can both boost muscle carnosine content and aid performance in high-intensity anaerobic workouts in which lactic acid is generated .
-
Food Industry
- Field : Food Science .
- Application : In the food industry, beta-alanine can be used as a food additive to improve flavor and as a nutritional supplement to improve health .
- Methods : Beta-alanine is added to food products during their preparation .
- Results : The addition of beta-alanine can enhance the flavor of food products and provide health benefits to consumers .
-
Aging and Menopause
- Field : Gerontology .
- Application : Beta-alanine is used for symptoms of menopause and age-related muscle loss (sarcopenia) .
- Methods : Beta-alanine supplementation is used to alleviate symptoms of menopause and prevent muscle loss in elderly adults .
- Results : While there is anecdotal evidence supporting these uses, there is currently no strong scientific evidence to support these applications .
-
Environmental Applications
- Field : Environmental Science .
- Application : Beta-alanine and its derivatives are used in environmental applications .
- Methods : The specific methods of application in this field can vary widely depending on the specific environmental application .
- Results : The results of these applications can also vary widely, but they generally aim to improve environmental conditions or mitigate environmental damage .
-
Vascular Function Improvement
-
Neurological Symptom Reduction
- Field : Neurology .
- Application : Beta-alanine can help reduce neurological symptoms, such as those caused by depression and Alzheimer’s disease .
- Methods : This is achieved through supplementation with beta-alanine .
- Results : Reduced neurological symptoms can lead to improved mental health and quality of life .
-
Cardiovascular Health Improvement
- Field : Cardiovascular Health .
- Application : Beta-alanine has been shown to improve cardiovascular health .
- Methods : This is achieved through supplementation with beta-alanine .
- Results : Improved cardiovascular health can lead to a reduced risk of heart disease and other cardiovascular conditions .
-
Healthy Aging Aid
-
Immune Response Improvement
Safety And Hazards
Zukünftige Richtungen
Future studies should evaluate the side effects of beta-alanine supplementation for more than 6 months to adequately assess whether there are any long-term side effects . To obtain high-yield beta-alanine-producing strains, in the future, it will be necessary to generate beta-alanine-tolerant strains by means of genetic engineering .
Eigenschaften
IUPAC Name |
2-(3-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOCQWFTTAPWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-alanyl-L-alanine | |
CAS RN |
34322-87-7 | |
| Record name | beta-Alanyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC186897 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



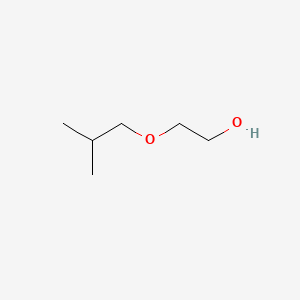
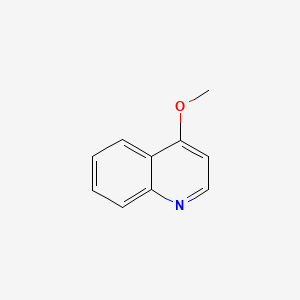
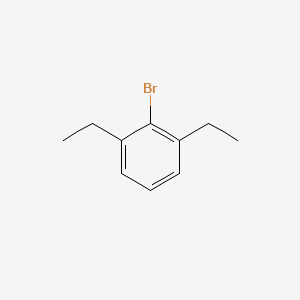
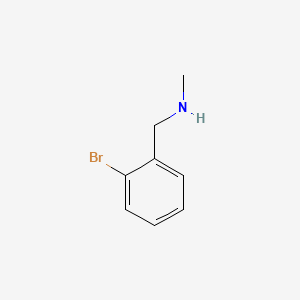
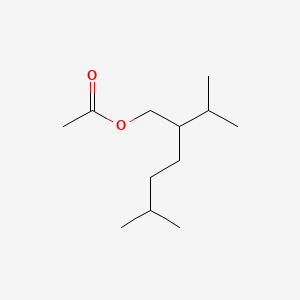
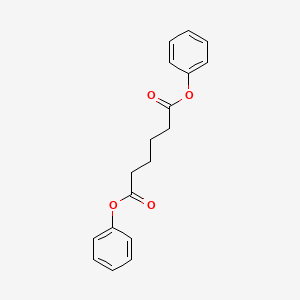
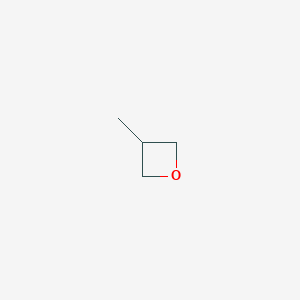
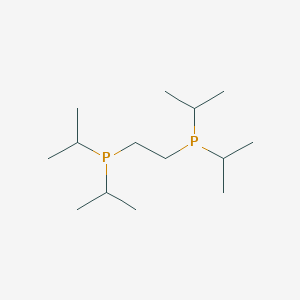
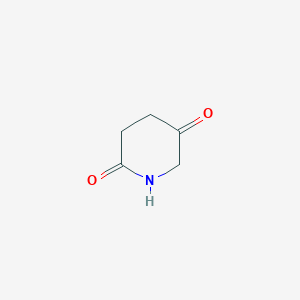
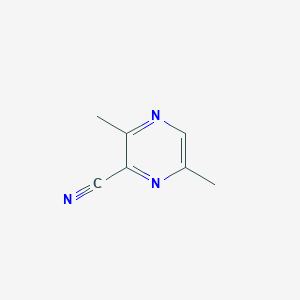
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
